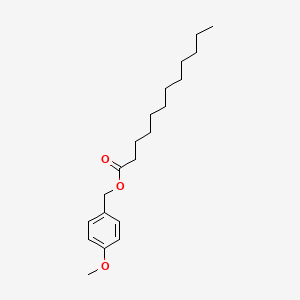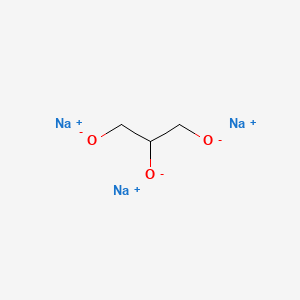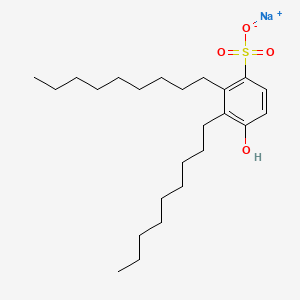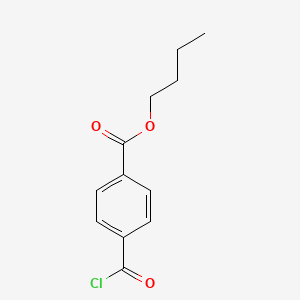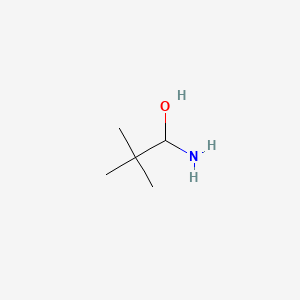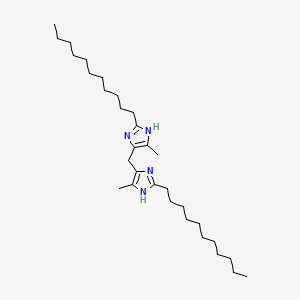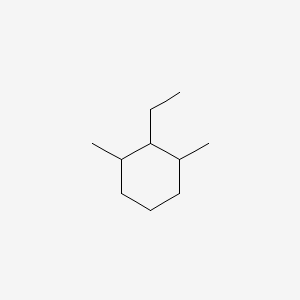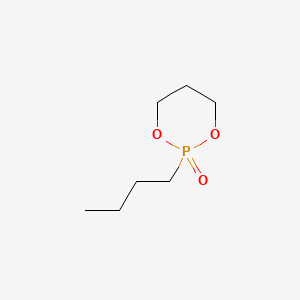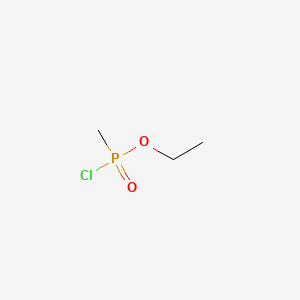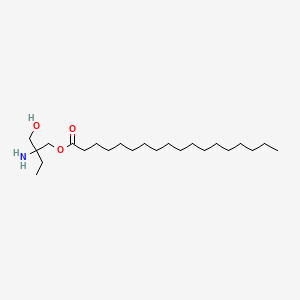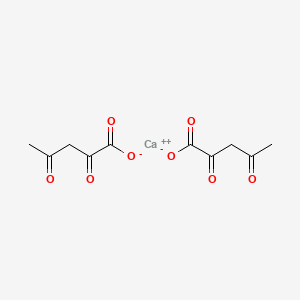
Calcium 2,4-dioxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 2,4-dioxovalerate is a calcium salt of 2,4-dioxovaleric acid This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium 2,4-dioxovalerate can be synthesized through the reaction of 2,4-dioxovaleric acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving 2,4-dioxovaleric acid in a suitable solvent, such as water or ethanol, and then adding calcium hydroxide or calcium carbonate. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Calcium 2,4-dioxovalerate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of calcium 2,4-dioxovalerate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxovalerate: Similar in structure but contains an ethyl ester group instead of a calcium ion.
2,4-Dioxovaleric Acid: The parent acid form of calcium 2,4-dioxovalerate.
Comparison: this compound is unique due to the presence of the calcium ion, which imparts different chemical and physical properties compared to its analogs. For example, the calcium ion can influence the solubility, reactivity, and biological activity of the compound, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94135-15-6 |
|---|---|
Formule moléculaire |
C10H10CaO8 |
Poids moléculaire |
298.26 g/mol |
Nom IUPAC |
calcium;2,4-dioxopentanoate |
InChI |
InChI=1S/2C5H6O4.Ca/c2*1-3(6)2-4(7)5(8)9;/h2*2H2,1H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
XWRRCGBIVVWVRX-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)CC(=O)C(=O)[O-].CC(=O)CC(=O)C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




